molecular formula C16H13NO3S B3125594 3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde CAS No. 327047-71-2

3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde

Cat. No.: B3125594
CAS No.: 327047-71-2
M. Wt: 299.3 g/mol
InChI Key: SADHEWAFRSGFMS-UHFFFAOYSA-N
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Description

3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound belongs to the benzoxazole family, which is known for its wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties .

Properties

IUPAC Name

3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c1-19-14-7-6-11(9-18)8-12(14)10-21-16-17-13-4-2-3-5-15(13)20-16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADHEWAFRSGFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde typically involves the condensation of 2-aminophenol with aldehydes. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst under solvent-free conditions . Another approach involves the reaction of 2-aminophenol with 1-formyl-o-carborane in the presence of FeCl3 as a catalyst and toluene as a solvent at 110°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid
  • 6-[(1,3-Benzoxazol-2-ylthio)methyl]-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

Uniqueness

3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde stands out due to its unique combination of a benzoxazole ring and a methoxybenzaldehyde moiety. This structure imparts distinct biological activities and makes it a valuable compound for various research applications .

Biological Activity

3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological significance of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C16H14N2O2S
  • Molecular Weight : 298.36 g/mol
  • CAS Number : 615280-10-9
  • Structure : The compound features a benzoxazole moiety linked through a thioether to a methoxybenzaldehyde group.

Synthesis

The synthesis of 3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with appropriate benzoxazole derivatives. Recent studies have utilized computer-aided drug design to optimize the synthesis and enhance the yield of biologically active derivatives .

Anticancer Activity

Research indicates that derivatives of benzoxazole, including the target compound, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis via targeting vascular endothelial growth factor receptor 2 (VEGFR-2) pathways .

Table 1: Summary of Anticancer Activities

StudyCell Line TestedIC50 (µM)Mechanism
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0VEGFR-2 inhibition
HeLa (Cervical)10.0Angiogenesis inhibition

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell membranes.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. In vivo models have shown that it can reduce inflammation markers such as TNF-alpha and IL-6, indicating potential use in treating inflammatory diseases .

Case Studies

A recent case study highlighted the use of benzoxazole derivatives in combination therapies for cancer treatment. The study reported enhanced efficacy when combined with traditional chemotherapeutics, suggesting a synergistic effect that warrants further investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde
Reactant of Route 2
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3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde

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